5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde
Description
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQYZZGNADRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260667-91-1 | |
| Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Detailed Stepwise Preparation Method
A representative and well-documented synthetic route is as follows, based on the comprehensive study by Bai et al. (2017):
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Protection of pyrazole nitrogen | Reaction of pyrazole with sodium hydride and (2-(trimethylsilyl)ethoxy)methyl chloride in THF at 0 °C | Not isolated (crude used) | Forms 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole |
| 2 | Alkylation at C-5 position | Treatment with n-BuLi at −78 °C followed by 1-bromo-3-chloropropane | Crude used | Introduces 3-chloropropyl side chain |
| 3 | Deprotection of SEM group | Acidic treatment with HCl in EtOAc at 60 °C | 60% over steps 1-3 | Yields 5-(3-chloropropyl)-1H-pyrazole |
| 4 | Intramolecular cyclization | Treatment with NaH in DMF at 0 °C to room temperature overnight | 87% | Forms 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| 5 | Bromination at C-3 position | Reaction with N-bromosuccinimide (NBS) in DMF at room temperature | 87% | Electrophilic aromatic substitution introduces bromine |
| 6 | Conversion of bromine to aldehyde | Nucleophilic substitution and oxidation steps (detailed conditions vary) | Not specified | Key step to introduce formyl group at C-3 |
| 7 | Formation of oxime intermediate | Reaction of aldehyde with hydroxylamine | Not specified | Precursor for final reduction |
| 8 | Hydrogenation | Raney-Nickel catalyzed hydrogenation with ammonia to suppress by-products | Overall yield of 29.4% for 8-step process | Final reduction to target compound |
Key Reaction Insights and Optimization
Protective Group Strategy: The use of the SEM (2-(trimethylsilyl)ethoxy)methyl protecting group on the pyrazole nitrogen is crucial to prevent side reactions during alkylation and ring closure steps. This group can be selectively removed under acidic conditions without affecting other functionalities.
Alkylation and Cyclization: The introduction of a 3-chloropropyl side chain allows for intramolecular nucleophilic substitution to form the fused bicyclic ring system efficiently.
Bromination: Electrophilic aromatic substitution with NBS is preferred over bromine in acetic acid or chloroform due to higher yields (~87%) and cleaner reaction profiles.
Aldehyde Formation: The bromine substituent at C-3 is converted to an aldehyde group through nucleophilic substitution followed by oxidation. This step is critical for accessing the 3-carbaldehyde functionality.
Reduction: The oxime intermediate is reduced using Raney-Nickel catalysis in the presence of ammonia, which minimizes side reactions such as dimer formation and improves purity (~97%).
Analytical Characterization
Throughout the synthesis, intermediates and the final product are characterized by:
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Confirms molecular weights and purity.
- Proton Nuclear Magnetic Resonance (^1H NMR): Provides structural confirmation of ring formation and substitution patterns.
- Thin-Layer Chromatography (TLC): Monitors reaction progress.
Alternative Preparation Approaches
Another approach involves selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate derivatives as reported by Nikitenko et al. (2006). This method focuses on:
- Preparation of ethyl esters of pyrrolo[1,2-b]pyrazole derivatives,
- Selective alkaline hydrolysis to yield the corresponding carboxylic acids,
- Conversion of the acid to the aldehyde intermediate through reduction or other functional group transformations.
This route is advantageous for large-scale synthesis due to the nonchromatographic separation of isomers and efficient conversion steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes 3-carbaldehyde derivatives to corresponding pyrazole-4-carboxylic acids .
-
Acidic potassium dichromate (K₂Cr₂O₇) converts the aldehyde to esters, which can further react with hydrazine to form hydrazides .
Condensation Reactions
The aldehyde participates in condensation with nucleophiles such as amines, hydrazines, and active methylene compounds:
-
With semicarbazide/thiosemicarbazide : Forms semicarbazones or thiosemicarbazones, which are precursors for heterocyclic systems like oxadiazoles .
-
With active methylene compounds (e.g., malononitrile) : Forms chalcone analogues via Knoevenagel condensation .
Example Reaction Pathway :
text3-Carbaldehyde + R-NH₂ → Schiff base → Cyclization → Pyrazolo-oxadiazole[2][7]
Nucleophilic Addition
The aldehyde’s electrophilic carbon reacts with nucleophiles such as alcohols or amines:
-
Grignard reagents : Add to the aldehyde to form secondary alcohols.
-
Sodium borohydride (NaBH₄) : Reduces the aldehyde to a primary alcohol, though this is less common due to competing ring reactivity.
Cyclization and Heterocycle Formation
The compound serves as a building block for fused heterocycles:
-
Friedländer condensation : Reacts with β-ketoesters or acetonitrile derivatives in the presence of piperidine to form pyrazolo[3,4-b]pyridines .
-
With cyclopentanone : Forms cyclopenta[b]pyrazolo[4,3-e]pyridines under basic conditions .
Key Example :
textThis compound + β-Ketoester → Pyrazolo[3,4-b]pyridine (75–88% yield)[3]
Hydroxyalkylation (Friedel-Crafts Type)
The aldehyde undergoes hydroxyalkylation with electron-rich aromatics (e.g., phenols) in acidic media, forming bis-heterocyclic adducts with potential bioactivity .
Stability and Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde has shown promise in medicinal chemistry due to its ability to act as a precursor for various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have synthesized analogs that demonstrate selective inhibition of cancer cell proliferation, suggesting potential as anticancer agents .
Agrochemicals
This compound is also being explored in the field of agrochemicals. Its ability to modify biological pathways makes it a candidate for developing new pesticides and herbicides.
Case Study: Insecticidal Properties
In recent studies, derivatives of this compound have been tested for insecticidal activity against common agricultural pests. Results showed significant mortality rates among treated insects, indicating its potential as an effective insecticide .
Material Science
The unique properties of this compound have led to investigations into its use in material science, particularly in the synthesis of polymers and nanomaterials.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant for developing advanced materials used in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Aldehyde vs. Bromine : The 3-carbaldehyde derivative is more reactive in nucleophilic additions (e.g., oxime formation ) compared to the brominated analogue, which serves as a cross-coupling partner .
- Positional Isomerism: The 2-carbaldehyde isomer (C₇H₈N₂O) is less stable under alkaline hydrolysis than the 3-carbaldehyde isomer, enabling non-chromatographic separation .
- Biological Activity : Substituents like the 4-fluorophenyl and pyridinyl groups enhance kinase inhibition (e.g., TGF-β IC₅₀ = 14 nM for compound 5a ), while the aldehyde group in the target compound facilitates covalent binding in β-lactamase inhibitors .
Key Observations :
Kinase Inhibition
- Target Compound Derivatives : Used in 6-alkylidene penems (e.g., (5R,6Z)-6-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl-methylene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid), showing β-lactamase inhibition (Ki < 1 µM) .
- TGF-β Inhibitors : Analogues like 3-(4-fluorophenyl)-2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit potent enzyme inhibition (IC₅₀ = 14 nM) and cellular activity (EC₅₀ = 60 nM) .
- Aurora Kinase Inhibition : Danusertib demonstrates broad anticancer activity but lacks the aldehyde group, relying on hydrogen bonding with kinase residues .
Antifungal and Antimicrobial Activity
- Antifungal Derivatives : Substitution with benzodiazepine heterocycles (e.g., 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines) shows activity against dermatophytes (MIC₉₀ = 2 µg/mL) .
Physicochemical Properties
| Property | 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde | 3-Bromo Derivative | Withasomnine |
|---|---|---|---|
| Molecular Weight | 136.15 g/mol | 187.04 g/mol | 184.24 g/mol |
| LogP (Predicted) | 1.2 (AlogP) | 2.1 (XlogP) | 2.5 (AlogP) |
| Solubility | Moderate in DCM/MeOH | Low in water | Low in water |
| Key Interactions | Aldehyde: Nucleophilic reactions | Bromine: Cross-coupling | Phenyl: π-π stacking |
Biological Activity
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde (CAS No. 1260667-91-1) is a compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 136.15 g/mol
- Structure : The compound features a pyrrole ring fused with a pyrazole structure, contributing to its unique reactivity and biological profile.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains including E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound has been identified as a potential COX-2 inhibitor, which is crucial in the management of inflammation . In vitro assays demonstrated that some derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
- Antitumor Activity : Research indicates that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . Notably, compounds derived from this scaffold have shown effectiveness against various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially acting through modulation of neurotransmitter systems .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes related to inflammatory pathways and cancer progression, such as cyclooxygenases (COX) and kinases involved in cell signaling .
- Modulation of Cell Signaling Pathways : It influences pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several 5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole derivatives against clinical isolates. Results indicated that certain compounds showed significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential for development into therapeutic agents for bacterial infections .
Case Study 2: Anti-inflammatory Properties
In a model of carrageenan-induced paw edema in rats, a derivative of this compound demonstrated comparable anti-inflammatory effects to indomethacin at similar doses. This supports its potential utility in treating inflammatory conditions .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde, and what purification methods are recommended?
- Methodological Answer : The compound is synthesized via multi-step routes involving protective group strategies and alkylation. A representative 8-step procedure includes:
N-SEM protection of pyrazole to enhance regioselectivity.
Alkylation at the C-5 position with 1-bromo-3-chloropropane.
Cyclization to form the pyrrolopyrazole core.
Oxime formation using hydroxylamine hydrochloride in methanol/Na₂CO₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating intermediates. Final product purity (>95%) is confirmed via HPLC .
- Table 1 : Key Synthesis Steps and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | N-SEM protection | SEM-Cl, NaH, THF, 0°C | 85 |
| 4 | Oxime formation | NH₂OH·HCl, MeOH, Na₂CO₃ | 78 |
Q. How is this compound characterized analytically?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional groups.
- HPLC-MS for purity assessment and molecular ion detection.
- FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and pyrrole/pyrazole bands .
Q. What are the stability considerations for this compound under different experimental conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during reactions.
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the pyrrolopyrazole core.
- Solvent Compatibility : Stable in methanol, THF, and DCM; avoid aqueous basic conditions (pH >10) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions for synthesizing derivatives be optimized using Design of Experiments (DOE)?
- Methodological Answer : Apply DOE to minimize trial-and-error:
Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design.
Response Surface Methodology (RSM) : Optimize yield/purity using Central Composite Design (CCD).
- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield in alkylation steps .
Q. What computational modeling approaches enhance the design of pyrrolopyrazole-based reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways and transition states.
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents/catalysts.
- Example : ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize high-yield routes .
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer :
- Root Cause Analysis : Compare reaction scales, catalyst purity, and inert atmosphere control.
- Case Study : Discrepancies in oxime formation yields (60–78%) were traced to residual moisture in Na₂CO₃; using anhydrous conditions improved reproducibility .
Q. What pharmacological applications justify further study of this compound?
- Methodological Answer :
- Kinase Inhibition : Screen against PI3K-delta or anaplastic lymphoma kinase (ALK) using enzymatic assays.
- Structure-Activity Relationship (SAR) : Modify the aldehyde group to generate hydrazone or imine derivatives for enhanced bioavailability.
- Table 2 : Reported Bioactivities of Derivatives
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Methanamine analog | ALK | 12.3 | |
| Trifluoromethyl-substituted | PDE4 | 8.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
